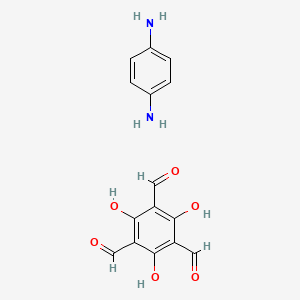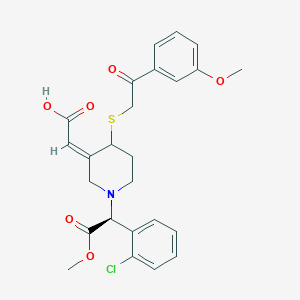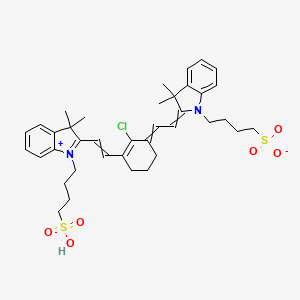![molecular formula C48H95NO5 B11930711 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate is a complex organic compound characterized by its long aliphatic chains and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and amidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and amidation reactions.
Biology: The compound can be utilized in cell membrane studies due to its amphiphilic nature.
Industry: It can be used in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate
- This compound
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. These properties make it particularly suitable for applications requiring amphiphilic molecules with long aliphatic chains.
Propriétés
Formule moléculaire |
C48H95NO5 |
|---|---|
Poids moléculaire |
766.3 g/mol |
Nom IUPAC |
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H95NO5/c1-5-9-13-17-21-29-37-45(35-27-15-11-7-3)47(51)53-43-33-25-19-23-31-39-49(41-42-50)40-32-24-20-26-34-44-54-48(52)46(36-28-16-12-8-4)38-30-22-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 |
Clé InChI |
OFBLVVLBBQDFEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCN(CCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)
![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)


![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)




![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)

![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)


